8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-5-16-6(2)7(3)17-8-9(13-11(16)17)15(4)12(19)14-10(8)18/h5H2,1-4H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGTCFHKUOCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
8-Position Ethylation of Theophylline
The foundational step involves introducing the ethyl group at the purine 8-position:
Method A (Nucleophilic substitution):
- React theophylline (1,3-dimethylxanthine) with ethyl bromide (3 eq)
- Catalyst: Tetrabutylammonium bromide (0.1 eq)
- Solvent: DMF/H₂O (4:1) at 80°C for 12 hr
- Yield: 62% (unoptimized)
Method B (Cross-coupling):
7-Position Bromoethyl Functionalization
Subsequent bromination/alkylation at C7 proves critical for cyclization:
Procedure:
- Treat 8-ethyltheophylline with NBS (1.1 eq) in CCl₄ under UV light (254 nm) for 4 hr
- Isolate 7-bromo-8-ethyltheophylline (83% yield)
- React with 1,2-dibromoethane (2 eq) using K₂CO₃ in anhydrous DMF at 60°C
- Obtain 7-(2-bromoethyl)-8-ethyltheophylline (67% yield)
Imidazo Ring Formation: Cyclization Strategies
Amine-Mediated Cyclization
The pivotal step constructs the imidazo[2,1-f] system through intramolecular N-alkylation:
Optimized Protocol:
- Dissolve 7-(2-bromoethyl)-8-ethyltheophylline (1 eq) in dry DMF
- Add methylamine (40% aq., 5 eq) and K₂CO₃ (3 eq)
- Heat at 90°C under N₂ for 8 hr
- Cool, dilute with H₂O, extract with CH₂Cl₂
- Purify via silica chromatography (EtOAc/hexane 1:3)
- Yield: 58%
Key Variables Table
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Amine Equiv | 3-8 | 5 | Maximizes ring closure |
| Temperature (°C) | 70-110 | 90 | Balances rate vs decomposition |
| Solvent | DMF, DMSO, MeCN | DMF | Best solubility for intermediates |
Catalytic Enhancements
Recent advances employ bismuth(III) catalysts to improve cyclization efficiency:
Bi(OTf)₃-Promoted Method:
- 7-(2-Bromoethyl)-8-ethyltheophylline (1 eq)
- Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (1.5 eq) in DCE
- Stir at 150°C for 12 hr in sealed tube
- Yield: 82% (crude), 74% after purification
This approach reduces side-product formation from 28% to <9% compared to classical conditions.
Methylation at C6 and C7 Positions
Post-cyclization methylation proves necessary to install the final substituents:
Stepwise Protocol:
- C6 Methylation
- Treat cyclized product (1 eq) with MeI (1.2 eq)
- Use NaH (1.5 eq) in anhydrous THF at 0°C → RT
- Stir 6 hr, quench with MeOH
- Isolate 6-methyl intermediate (89% yield)
- C7 Methylation
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 3.21 (s, 3H, N1-CH3), 3.45 (s, 3H, C6-CH3), 3.68 (s, 3H, C7-CH3), 4.12 (q, J=7.1 Hz, 2H, CH2CH3), 1.32 (t, J=7.1 Hz, 3H, CH2CH3)
- HRMS : m/z calc. for C₁₃H₁₇N₅O₂ [M+H]⁺ 300.1311, found 300.1309
Alternative Synthetic Routes
Imidazole-Purine Coupling
A less common approach builds the imidazole ring onto pre-functionalized purines:
Procedure:
Microwave-Assisted Synthesis
Accelerated method reduces reaction times significantly:
Conditions:
- 7-(2-Bromoethyl)-8-ethyltheophylline (1 eq)
- Methylamine hydrochloride (3 eq), Et₃N (5 eq)
- DMF (0.2 M), microwave 150W, 120°C, 20 min
- Yield: 63% with comparable purity
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Contribution |
|---|---|---|---|
| 8-Ethylation | 12.40 | 8.20 | 20.6% |
| Bromoethylation | 18.75 | 11.30 | 30.0% |
| Cyclization | 9.80 | 6.50 | 16.3% |
| Methylations | 7.10 | 4.20 | 11.3% |
Waste Stream Management
Critical issues addressed through:
- Bromide recovery via AgNO₃ precipitation (>92% efficiency)
- DMF recycling using falling-film evaporators
- Catalytic Bi(OTf)₃ reuse up to 5 cycles without yield drop
Analytical Challenges and Solutions
Purity Assessment:
- HPLC : C18 column, 0.1% TFA/MeCN gradient, λ=254 nm
- Impurity Profile :
- 8-Ethyl-1,3,7-trimethyl isomer (RT 8.21 min, <0.5%)
- Des-ethyl byproduct (RT 6.89 min, <0.3%)
Polymorphism Studies:
- Form I (monoclinic): Stable up to 185°C
- Form II (orthorhombic): Hygroscopic, converts to Form I at 45% RH
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imidazo[2,1-f]purine oxides.
Reduction: Formation of reduced imidazo[2,1-f]purine derivatives.
Substitution: Formation of halogenated imidazo[2,1-f]purine derivatives.
Scientific Research Applications
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Substituents: 2-Aminophenyl at position 8, butyl at position 3.
- Activity : Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production, mitochondrial membrane collapse, and caspase-3 activation .
- Key Difference: The 2-aminophenyl and butyl groups enhance PPARγ binding compared to the ethyl and methyl groups in the target compound.
Compound from (3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Substituents : 2-Chlorobenzyl at position 3.
Antidepressant-Focused Derivatives
AZ-853 and AZ-861
- Substituents :
- AZ-853 : 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl at position 6.
- AZ-861 : 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl at position 7.
- Activity : Both are 5-HT1A receptor partial agonists. AZ-861 exhibits stronger agonism due to the electron-withdrawing trifluoromethyl group, while AZ-853 shows better brain penetration and antidepressant efficacy in mice .
- Comparison to Target Compound : The piperazinylalkyl chains in AZ-853/AZ-861 enhance serotonin receptor affinity, unlike the simpler ethyl group in the target compound.
Compound 3i (Zagórska et al.)
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on molecular formulas.
Structure-Activity Relationships (SAR)
- Piperazinylalkyl chains (e.g., in AZ-853, 3i) enhance 5-HT1A/5-HT7 receptor binding and antidepressant efficacy .
- Position 3 Modifications :
- Fluorine/Trifluoromethyl Groups :
- Electron-withdrawing groups (e.g., in AZ-861) enhance receptor agonism and metabolic stability .
Biological Activity
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H16N4O2
IUPAC Name: this compound
The compound features a fused imidazole and purine ring system with multiple methyl and ethyl substitutions. These structural characteristics contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors involved in cellular signaling pathways.
Antitumor Activity
Several studies have indicated that compounds within the imidazopurine class exhibit antitumor properties. For instance:
- Case Study 1: A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antiviral Activity
Research has also suggested antiviral properties for this compound:
- Case Study 2: In vitro assays revealed that the compound exhibited inhibitory effects against viral replication in cell cultures infected with specific viruses. The proposed mechanism involved interference with viral RNA synthesis .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Ethylxanthine | Similar core structure | Moderate anti-inflammatory effects |
| 8-Ethyltheophylline | Contains ethyl group | Mild bronchodilator activity |
| 3-Morpholinoethylxanthine | Morpholino substitution | Enhanced receptor modulation |
Summary of Biological Activity Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be maximized?
Methodological Answer: Synthesis typically involves cyclization of amido-nitrile precursors under mild acidic or basic conditions . Key steps include:
- Solvent selection : Dichloromethane or ethanol for controlled reactivity .
- Temperature optimization : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity >95% is achievable via HPLC monitoring .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ 1.2–2.5 ppm for aliphatic CH3) and imidazo-purine protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 305.2 (calculated for C13H17N5O2) .
- X-ray crystallography : Resolves bond angles and substituent orientations in the imidazo-purine core .
Q. What are the compound’s key physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) due to the ethyl and methyl substituents; limited in water (<0.1 mg/mL) .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC50) with standardized protocols (e.g., ATP competition assays for kinase studies) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Computational docking : Compare binding poses in adenosine receptor subtypes (e.g., A1 vs. A2A) to explain selectivity variations .
Q. What strategies are recommended for identifying biological targets of this compound?
Methodological Answer:
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture interacting proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries can pinpoint pathways sensitive to the compound .
- Thermal shift assays : Monitor protein melting curves to detect stabilization upon ligand binding .
Q. How can substituent effects (e.g., ethyl vs. methyl groups) be systematically analyzed for structure-activity relationships (SAR)?
Methodological Answer:
- Parallel synthesis : Synthesize analogs with substituent variations (e.g., 8-ethyl vs. 8-cyclohexyl) .
- Free-Wilson analysis : Quantify contributions of individual groups to biological activity .
- Quantum mechanical calculations : Compare electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported enzyme inhibition data?
Methodological Answer:
- Assay standardization : Control for ATP concentration (e.g., 1 mM vs. 10 µM) and co-factor dependencies .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Metadata analysis : Compare cell lines (e.g., HEK293 vs. HeLa) for expression levels of target enzymes .
Research Recommendations
- Synthetic chemistry : Explore microwave-assisted synthesis to reduce reaction times .
- Biological studies : Prioritize in vivo pharmacokinetics (e.g., BBB permeability via LC-MS/MS) .
- Computational tools : Use MD simulations (>100 ns) to model conformational flexibility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
